

STF-31: A Comparative Guide to its Specificity as a NAMPT Inhibitor

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Compound of Interest

Compound Name: *Stf-31*

Cat. No.: *B1681145*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **STF-31**'s performance and specificity against other nicotinamide phosphoribosyltransferase (NAMPT) inhibitors. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate chemical probes for research and drug development.

At a Glance: STF-31's Dual Personality

Initially identified as a selective inhibitor of glucose transporter 1 (GLUT1), subsequent research has revealed that **STF-31** also potently inhibits NAMPT, a key enzyme in the NAD⁺ salvage pathway.^{[1][2][3][4]} This dual activity is a critical aspect of its biological effects and a key differentiator from other NAMPT inhibitors. Evidence suggests that the inhibitory effect of **STF-31** is concentration-dependent, with NAMPT inhibition occurring at lower concentrations and GLUT1 inhibition becoming more apparent at higher concentrations.^[3] The sensitivity of cancer cells to **STF-31** can be influenced by the expression levels of both NAMPT and GLUT1.^[5]

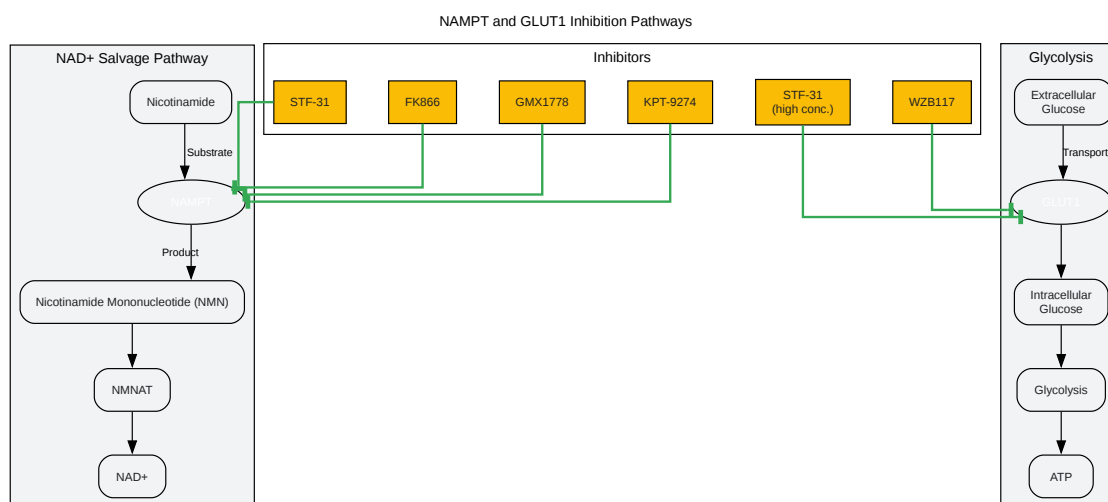
Comparative Inhibitory Activity

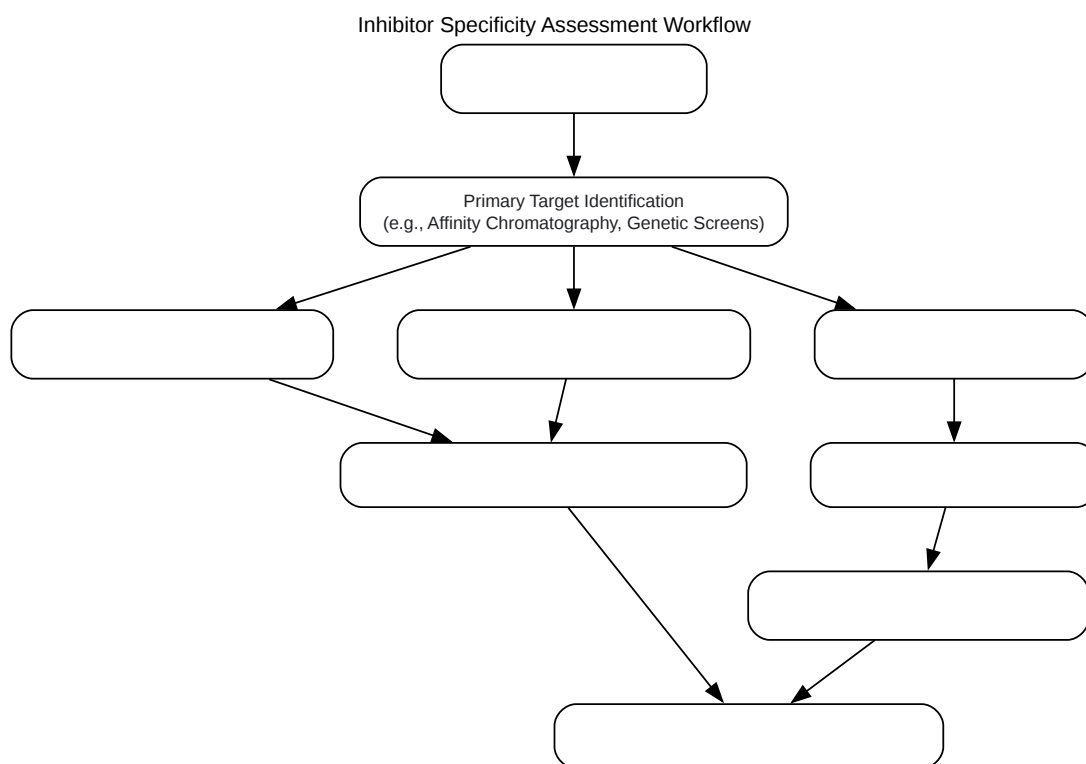
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of **STF-31** against NAMPT and GLUT1, alongside other well-characterized NAMPT and GLUT1 inhibitors. This quantitative data allows for a direct comparison of their potency.

Inhibitor	Target(s)	IC50 (NAMPT)	IC50 (GLUT1)	Off-Target(s)
STF-31	NAMPT, GLUT1	~24 nM (in A2780 cells, NAD ⁺ reduction)	~1 μ M	GLUT1 at higher concentrations
FK866	NAMPT	~1 nM	Not Reported	General toxicity due to NAD ⁺ depletion in normal tissues. [6]
GMX1778 (CHS-828)	NAMPT	< 25 nM	Not Reported	General toxicity due to NAD ⁺ depletion in normal tissues. [6] [7] [8] [9]
KPT-9274	NAMPT, PAK4	~120 nM	Not Reported	p21-activated kinase 4 (PAK4). [5] [10] [11] [12] [13]
WZB117	GLUT1	Not Reported	~0.5-0.6 μ M	-

Understanding the Mechanism: NAD⁺ Biosynthesis and Glycolysis

To appreciate the specificity of these inhibitors, it is crucial to understand their points of intervention in cellular metabolism. The following diagram illustrates the NAD⁺ salvage pathway, the primary route for NAD⁺ synthesis in mammalian cells, and the role of GLUT1 in glucose uptake for glycolysis.





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